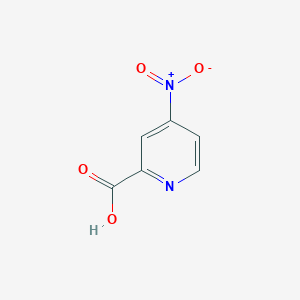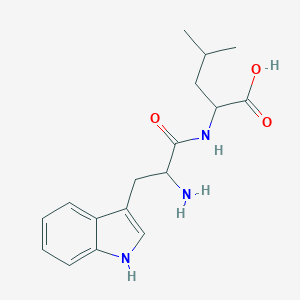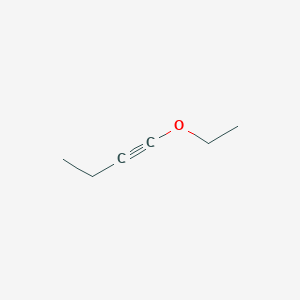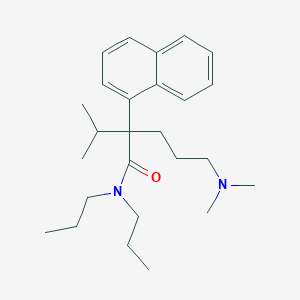
4-Nitropicolinic Acid
Overview
Description
4-Nitropicolinic acid, also known as 4-nitro-2-pyridinecarboxylic acid, is an organic compound with the molecular formula C6H4N2O4. This yellow crystalline solid is characterized by its nitro and carboxylic acid functional groups. It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound exhibits antimicrobial and anticancer properties, making it valuable in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitropicolinic acid can be synthesized through various methods. One common approach involves the nitration of picolinic acid. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropicolinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 4-Aminopicolinic acid.
Substitution: Various substituted picolinic acid derivatives.
Esterification: this compound esters
Scientific Research Applications
4-Nitropicolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.
Medicine: Its anticancer properties are explored in drug development for cancer treatment.
Industry: It is used in the production of dyes and agrochemicals
Mechanism of Action
The mechanism of action of 4-nitropicolinic acid involves its interaction with various molecular targets and pathways. In its anticancer role, the compound induces apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial membrane potential and causing cell cycle arrest. The nitro group plays a crucial role in these processes by generating reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
4-Nitropicolinic acid can be compared with other nitro-substituted picolinic acids, such as 5-nitropicolinic acid. While both compounds share similar structural features, this compound is unique in its specific position of the nitro group, which influences its reactivity and biological activity. Other similar compounds include 4-nitropyridine-2-carboxylic-1-oxide acid and 4-nitrobenzoic acid .
Properties
IUPAC Name |
4-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-6(10)5-3-4(8(11)12)1-2-7-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVSOYPMQZLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376486 | |
| Record name | 4-Nitropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-19-8 | |
| Record name | 4-Nitropicolinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-2-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is an unexpected byproduct formed during the synthesis of 4,4′-disubstituted derivatives of 2,2′-bipyridine, and what does this reveal about 4-nitropicolinic acid synthesis?
A1: During the synthesis of 4,4′-disubstituted derivatives of 2,2′-bipyridine, a common route involves the nitration of 2,2′-bipyridine N,N′-dioxide using HNO3/H2SO4. Interestingly, research has shown that this compound is produced as a byproduct through a competing ring oxidation process []. This finding highlights an alternative synthetic pathway for this compound, utilizing 2,2′-bipyridine as a starting material.
Q2: How does the structure of this compound influence its solid-state arrangement?
A2: this compound readily forms a monohydrate, and its solid-state structure is characterized by intriguing packing motifs []. These motifs arise from a network of hydrogen bonds, signifying the importance of intermolecular interactions in the crystal lattice of this compound.
Q3: Can this compound be synthesized from sources other than 2,2′-bipyridine?
A3: Yes, this compound can be synthesized from pyridine homologues using the Reissert-Kaufmann-type reaction []. This reaction involves the conversion of substituted N-methoxy-4-nitropyridinium methylsulfates to the corresponding 2-cyano-4-nitropyridines. These nitriles can then be hydrolyzed to yield the desired 4-nitropicolinic acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















